molecular formula C18H14N2O2S3 B2437863 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 2177449-95-3

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2437863
CAS No.: 2177449-95-3
M. Wt: 386.5
InChI Key: WSECTJHEXJLARZ-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the cross-coupling reactions. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, chlorine, iodine

Major Products

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole core can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation by binding to their active sites . The bithiophene moiety can enhance the compound’s ability to interact with hydrophobic regions of proteins, increasing its binding affinity and specificity .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S3/c21-14(16-4-3-15(25-16)12-5-6-23-9-12)8-19-18(22)11-1-2-13-17(7-11)24-10-20-13/h1-7,9-10,14,21H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSECTJHEXJLARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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